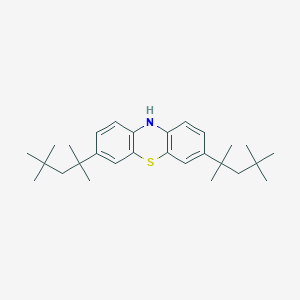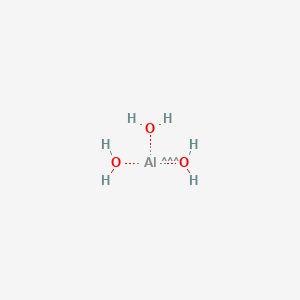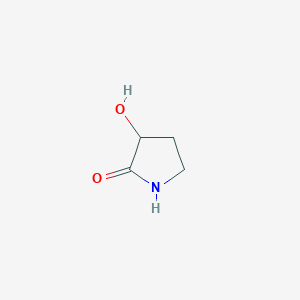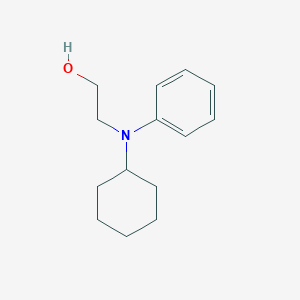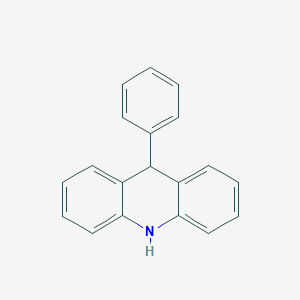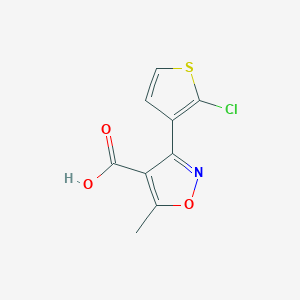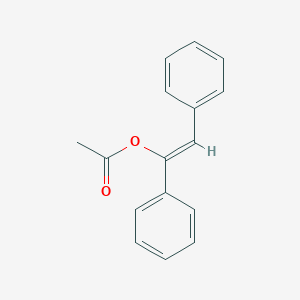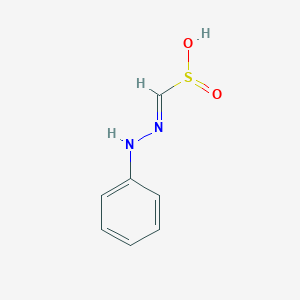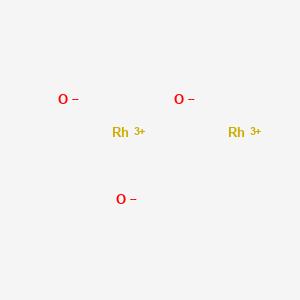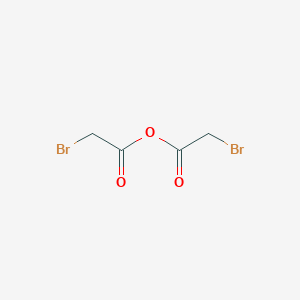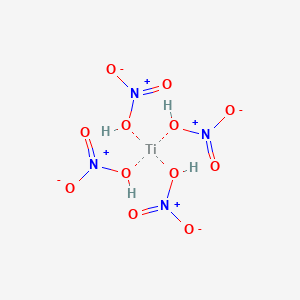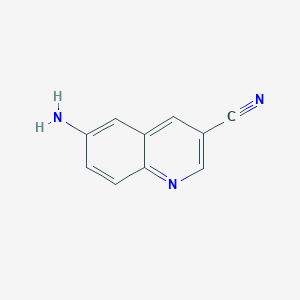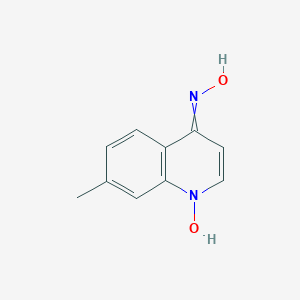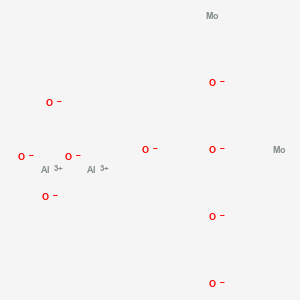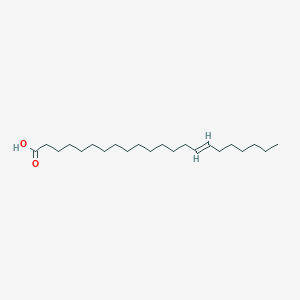
15-Docosenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
15-Docosenoic acid, also known as 15-Delta (12,14)-oleic acid, is a long-chain unsaturated fatty acid that is naturally found in many plants and animals. This fatty acid has been studied extensively for its potential health benefits and its role in various physiological processes.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis of 15-Docosenoic acid has been explored through various chemical methods, indicating its importance in the field of organic chemistry. For instance, Klok, Egmond, and Pabon (2010) discussed large-scale synthesis techniques, highlighting the challenges and potential methods for producing this compound (Klok, Egmond, & Pabon, 2010).
Biological Activity and Applications
- In dermatological research, Xi, Pham, and Ziboh (2000) found that 15-Hydroxyeicosatrienoic acid, a derivative of 15-Docosenoic acid, can suppress epidermal hyperproliferation. This suggests its potential application in treating skin disorders (Xi, Pham, & Ziboh, 2000).
Analytical Techniques
- Gas chromatographic techniques for separating and analyzing docosenoic acid isomers were developed by Shimizu and Ando (2012). This advancement is critical for research involving fatty acids and their derivatives (Shimizu & Ando, 2012).
Biochemical Mechanisms
- Archambault et al. (2018) studied the synthesis of 15-LO metabolites by human neutrophils and eosinophils, demonstrating the biochemical pathways and potential therapeutic targets in inflammatory conditions (Archambault et al., 2018).
- Jiang et al. (2011) explored the role of ERK1/2 in the inhibition of apoptosis by 15-HETE in pulmonary arterial smooth muscle cells, showing its significance in pulmonary hypertension (Jiang et al., 2011).
Environmental and Nutritional Studies
- Carballeira, Shalabi, and Reyes (1994) identified novel alpha-hydroxy fatty acids, including a derivative of docosenoic acid, in the Caribbean urchin Tripneustes esculentus. This study highlights the environmental occurrence and potential nutritional importance of these compounds (Carballeira, Shalabi, & Reyes, 1994).
Propiedades
Número CAS |
14134-54-4 |
|---|---|
Nombre del producto |
15-Docosenoic acid |
Fórmula molecular |
C22H42O2 |
Peso molecular |
338.6 g/mol |
Nombre IUPAC |
(E)-docos-15-enoic acid |
InChI |
InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h7-8H,2-6,9-21H2,1H3,(H,23,24)/b8-7+ |
Clave InChI |
KPGGPQIHJCHVLZ-BQYQJAHWSA-N |
SMILES isomérico |
CCCCCC/C=C/CCCCCCCCCCCCCC(=O)O |
SMILES |
CCCCCCC=CCCCCCCCCCCCCCC(=O)O |
SMILES canónico |
CCCCCCC=CCCCCCCCCCCCCCC(=O)O |
Sinónimos |
15-Docosenoic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



